2-Methyl-4,6-dinitrobenzonitrile
Description
2-Methyl-4,6-dinitrobenzonitrile is a nitroaromatic compound characterized by a benzene ring substituted with a nitrile (-CN) group at position 1, a methyl (-CH₃) group at position 2, and nitro (-NO₂) groups at positions 4 and 6. This substitution pattern creates a unique electronic environment due to the interplay of electron-donating (methyl) and electron-withdrawing (nitro, nitrile) groups.
Properties
CAS No. |
89929-62-4 |
|---|---|
Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-methyl-4,6-dinitrobenzonitrile |
InChI |
InChI=1S/C8H5N3O4/c1-5-2-6(10(12)13)3-8(11(14)15)7(5)4-9/h2-3H,1H3 |
InChI Key |
KKNSTWHCKUTOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dinitrobenzonitrile typically involves nitration reactions. One common method is the nitration of 2-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4,6-dinitrobenzonitrile may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-dinitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-Methyl-4,6-diaminobenzonitrile.
Substitution: 2-Methyl-4,6-dimethoxybenzonitrile.
Oxidation: 2-Methyl-4,6-dinitrobenzoic acid.
Scientific Research Applications
2-Methyl-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-4,6-dinitrobenzonitrile exerts its effects is primarily through its nitro groups. These groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitro groups can also form hydrogen bonds and interact with electron-rich sites on proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The distinct properties of 2-methyl-4,6-dinitrobenzonitrile are best understood through comparisons with structurally related compounds. Below is a detailed analysis:
Table 1: Structural and Functional Group Comparisons
Key Findings:
Electronic Effects: The methyl group at position 2 in 2-methyl-4,6-dinitrobenzonitrile provides mild electron donation via induction, partially counterbalancing the strong electron-withdrawing effects of the nitro and nitrile groups. This contrasts with DNOC, where the -OH group increases polarity and water solubility .
Environmental Behavior: Unlike DNOC, which is a hazardous air pollutant with documented bioaccumulation (BAF: 6.8–10 L/kg) , 2-methyl-4,6-dinitrobenzonitrile’s nitrile group may reduce bioavailability in aquatic systems, though its persistence in soil remains understudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
